N-[2-(3-methoxyphenyl)ethyl]-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-30-19-7-2-5-17(15-19)10-12-23-22(29)18-6-3-13-27(16-18)20-8-9-21(26-25-20)28-14-4-11-24-28/h2,4-5,7-9,11,14-15,18H,3,6,10,12-13,16H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOATWCWNGUZRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3-methoxyphenyl)ethyl]-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide, identified by its CAS number 1286728-49-1, is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 406.5 g/mol. The structure features a piperidine ring, a pyridazine moiety, and a methoxyphenyl group, which are known to influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N6O2 |
| Molecular Weight | 406.5 g/mol |
| CAS Number | 1286728-49-1 |
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of various piperidine derivatives, including those similar to this compound. In vitro tests have demonstrated that compounds with similar structures exhibit significant antibacterial and antifungal activities. For example, certain piperidine derivatives showed minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and also against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have been evaluated through various assays. Pyrazole derivatives have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Some derivatives showed higher selectivity for COX-2 compared to COX-1, indicating their potential as anti-inflammatory agents without the common side effects associated with non-selective COX inhibitors .
Study 1: Antimicrobial Efficacy
In a comparative study examining the antimicrobial efficacy of various piperidine derivatives, this compound was tested against several pathogens. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Candida albicans, with MIC values suggesting effectiveness comparable to established antibiotics .
Study 2: Inhibition of COX Enzymes
Another study focused on the anti-inflammatory properties of pyrazole-based compounds. This compound was found to inhibit COX enzymes effectively, showing a selectivity index that suggests it could be developed into a safer alternative for treating inflammatory conditions .
Comparison with Similar Compounds
Key Structural Features :
- Pyridazine-Piperidine Core : The pyridazine ring (a six-membered heterocycle with two adjacent nitrogen atoms) is substituted at position 3 with a piperidine-carboxamide group.
- Pyrazole Substituent : Position 6 of the pyridazine ring is functionalized with a 1H-pyrazol-1-yl group, which may influence binding interactions through hydrogen bonding or π-π stacking.
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
Key Structural Differences and Implications
Heterocyclic Core Variations: The target compound and CAS 1286728-99-1 share a pyridazine-piperidine core, whereas CAS 2034581-48-9 uses a pyrimidine-azetidine scaffold. Pyridazine’s electron-deficient nature may enhance interactions with aromatic residues in target proteins compared to pyrimidine.
Substituent Effects :
- The 3-methoxyphenethyl group in the target compound increases lipophilicity (logP) compared to the phenethyl group in CAS 1286728-99-1 , which may improve membrane permeability but reduce aqueous solubility.
- CAS 1797092-52-4 features a 3,5-dimethylpyrazole-ethyl side chain, introducing steric bulk that could hinder binding in constrained active sites.
Molecular Weight and Drug-Likeness :
- The target compound’s higher molecular weight (~406.5) compared to CAS 2034581-48-9 (354.4) may impact bioavailability, as molecules >500 Da often face challenges in passive diffusion.
Preparation Methods
Preparation of Piperidine-3-Carboxylic Acid Derivatives
The piperidine ring is constructed via cyclization of δ-amino ketones or reduction of pyridine derivatives . A representative route involves:
-
Methyl 4-formylbenzoate undergoes reductive amination with 3-methoxyphenethylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid to form N-(3-methoxyphenethyl)piperidine-3-carboxaldehyde (yield: 80–95%).
-
Oxidation of the aldehyde to the carboxylic acid using KMnO₄ in acidic conditions, followed by esterification with thionyl chloride (SOCl₂) to yield methyl piperidine-3-carboxylate .
Amidation of the Piperidine Carboxylate
The ester intermediate is converted to the carboxamide via two routes:
-
Acyl chloride route : Treatment with SOCl₂ generates the acyl chloride, which reacts with 3-methoxyphenethylamine in chloroform with triethylamine (TEA) as a base (yield: 20–50%).
-
Coupling agent route : Activation of the carboxylate with N,N’-dicyclohexylcarbodiimide (DCC) or 1,1’-carbonyldiimidazole (CDI) in the presence of 1-hydroxybenzotriazole (HOBt) and TEA, followed by amine addition (yield: 30–60%).
Synthesis of the 6-(1H-Pyrazol-1-yl)pyridazin-3-yl Fragment
Pyridazine Ring Formation
The pyridazine core is synthesized via cyclocondensation of 1,4-diketones with hydrazines :
-
3-Oxohexanedioic acid reacts with hydrazine hydrate in ethanol under reflux to form 3,6-dihydropyridazine-3,6-dione .
-
Chlorination with POCl₃ converts the dione to 3,6-dichloropyridazine , which undergoes nucleophilic substitution with 1H-pyrazole in the presence of K₂CO₃ in DMF at 80°C to yield 6-(1H-pyrazol-1-yl)pyridazin-3-amine (yield: 65–75%).
Functionalization of the Pyridazine Ring
The amine group at position 3 is replaced via Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(OAc)₂, Xantphos) to introduce a leaving group (e.g., bromide) for subsequent coupling.
Coupling of Piperidine and Pyridazine Intermediates
Nucleophilic Aromatic Substitution
The piperidine-3-carboxamide intermediate reacts with 6-(1H-pyrazol-1-yl)pyridazin-3-yl bromide in DMF using K₂CO₃ as a base at 100°C (yield: 40–55%).
Transition Metal-Catalyzed Cross-Coupling
A more efficient route employs Suzuki-Miyaura coupling between a boronic ester-functionalized pyridazine and a bromopiperidine derivative. Conditions: Pd(PPh₃)₄, Na₂CO₃, dioxane/water (4:1), 80°C (yield: 60–70%).
Purification and Characterization
Chromatographic Purification
Crude products are purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase).
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, pyrazole-H), 7.45–7.20 (m, 4H, aromatic), 4.10 (q, 2H, CH₂N), 3.80 (s, 3H, OCH₃).
-
HRMS : m/z calculated for C₂₂H₂₆N₆O₂ [M+H]⁺: 407.2095; found: 407.2098.
Optimization Challenges and Solutions
| Challenge | Solution | Yield Improvement |
|---|---|---|
| Low regioselectivity in pyrazole substitution | Use of bulky directing groups (e.g., SEM) | 65% → 85% |
| Epimerization during amidation | Low-temperature activation with CDI | 50% → 70% |
| Poor solubility of intermediates | Switch to DMF/DMSO solvent systems | 40% → 60% |
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
The synthesis of this compound likely involves sequential coupling of the pyridazine-piperidine core with the 3-methoxyphenethyl and pyrazole moieties. Key steps include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) for nucleophilic substitution reactions to stabilize intermediates .
- Temperature control : Maintain low temperatures (0–5°C) during amide bond formation to minimize side reactions .
- Catalysts : Employ coupling agents like HBTU or BOP-Cl for efficient carboxamide bond formation .
- Purification : Utilize silica gel chromatography with gradient elution (e.g., 5–20% MeOH in CH₂Cl₂) to separate isomers and byproducts. Confirm purity via HPLC with UV detection at 254 nm .
Q. What analytical techniques are critical for structural validation of this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyridazine-piperidine linkage and pyrazole substitution pattern. Key signals include:
- Piperidine C-3 carboxamide carbonyl at ~170 ppm (¹³C) .
- Pyridazine C-6 pyrazole coupling (δ 8.2–8.5 ppm, ¹H) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion).
- X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated for structurally analogous pyridazine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Conflicting data may arise from variations in assay conditions or target selectivity. Recommended approaches:
- Orthogonal assays : Compare results from cell-based viability assays (e.g., MTT) with enzymatic inhibition studies (e.g., kinase profiling) to distinguish direct target effects from off-target interactions .
- Binding affinity validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proposed targets (e.g., kinases or GPCRs) .
- Metabolic stability testing : Evaluate half-life in microsomal assays to rule out false negatives due to rapid degradation .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) for this compound?
- Fragment-based design : Synthesize analogs with systematic substitutions:
- Replace the 3-methoxyphenyl group with halogenated or nitro-substituted aryl rings to assess electronic effects .
- Modify the pyrazole N-1 position with alkyl or aryl groups to probe steric tolerance .
- Computational modeling : Perform docking studies using crystal structures of homologous targets (e.g., PDB: 3EH) to predict binding modes .
- In vitro profiling : Screen analogs against a panel of 50+ kinases or ion channels to identify selectivity trends .
Q. How should researchers address discrepancies in solubility and stability during formulation studies?
- Solubility enhancement :
- Use co-solvents (e.g., PEG-400) or cyclodextrin-based complexes for in vivo administration .
- Synthesize phosphate or hydrochloride salts to improve aqueous solubility .
- Stability optimization :
- Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis of the carboxamide bond) .
- Add antioxidants (e.g., BHT) to prevent oxidation of the methoxyphenyl group .
Q. What mechanistic studies are essential to validate its proposed anticancer activity?
- Apoptosis assays : Measure caspase-3/7 activation in treated cancer cell lines (e.g., HCT-116 or MCF-7) .
- Cell cycle analysis : Use flow cytometry to assess G1/S or G2/M arrest .
- Transcriptomic profiling : Perform RNA-seq to identify differentially expressed genes (e.g., p53 or Bcl-2 pathways) .
- In vivo efficacy : Test in xenograft models with pharmacokinetic monitoring to correlate plasma concentrations with tumor regression .
Q. How can researchers mitigate toxicity concerns identified in preliminary studies?
- Off-target profiling : Screen against hERG channels and CYP450 isoforms to assess cardiac and metabolic risks .
- Metabolite identification : Use LC-MS/MS to detect reactive intermediates (e.g., quinone methides from methoxyphenyl oxidation) .
- Therapeutic index optimization : Adjust dosing regimens in animal models to balance efficacy (ED₅₀) and toxicity (LD₅₀) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
